Methyl 4-bromo-7-methoxyquinoline-6-carboxylate
Description
Methyl 4-bromo-7-methoxyquinoline-6-carboxylate is a substituted quinoline derivative characterized by a bromine atom at position 4, a methoxy group at position 7, and a methyl ester at position 6. Quinoline scaffolds are widely explored in medicinal and synthetic chemistry due to their structural versatility and bioactivity. The bromo substituent enhances reactivity for cross-coupling reactions, while the methoxy group contributes electron-donating effects, influencing both stability and interaction with biological targets. This compound serves as a key intermediate in synthesizing pharmaceuticals, though specific applications require further investigation .
Properties
IUPAC Name |
methyl 4-bromo-7-methoxyquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPQDUJZDPCVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate typically involves the bromination of 7-methoxyquinoline followed by esterification. One common method includes the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-amino-7-methoxyquinoline-6-carboxylate or 4-thio-7-methoxyquinoline-6-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Hydrolysis: Formation of 4-bromo-7-methoxyquinoline-6-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-7-methoxyquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-microbial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and angiogenesis . The compound’s quinoline core allows it to intercalate with DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, molecular properties, and applications of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate with analogous quinoline derivatives:
Key Observations:
Substituent Effects: Bromo vs. Oxo/Chloro: The bromo group at position 4 in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling), unlike oxo or chloro derivatives, which are less reactive in such transformations . Methoxy Group: The 7-OCH₃ group enhances electron density on the quinoline ring, improving stability against electrophilic attack compared to non-methoxy analogues .
Ester Group Influence: Methyl esters (e.g., target compound) exhibit lower lipophilicity than ethyl esters (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate), affecting solubility and metabolic stability .
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